molecular formula C21H25BrN2O4 B2667819 5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide CAS No. 921524-49-4

5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide

Cat. No.: B2667819
CAS No.: 921524-49-4
M. Wt: 449.345
InChI Key: ZCAMDAFBSHMTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H25BrN2O4 and its molecular weight is 449.345. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide is part of a group of compounds with promising applications as antiprotozoal agents. For instance, a related compound, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, has shown strong DNA affinities and effective in vitro activity against protozoan pathogens like T. b. rhodesiense and P. falciparum (Ismail et al., 2004).

Synthetic Precursors for Novel Azines and Azolotriazines

Compounds like 2-Acetyl-5,7-dibromobenzo[b]furan have been used as versatile precursors for creating novel azines and azolotriazines. These derivatives have potential applications in medicinal chemistry, including as building blocks for pharmacologically active compounds (Sanad & Mekky, 2018).

Antibacterial Agents

Derivatives of benzo[b]furans, such as 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, have shown promising antibacterial activity. These compounds exhibit effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents (Palkar et al., 2017).

Monoamidation in Synthetic Chemistry

The chemical structure of this compound demonstrates the importance of monoamidation processes in synthetic chemistry. These processes are crucial for creating specific amide derivatives, which have various applications in material science and pharmaceuticals (Fischer & Fišerová, 2015).

Hydrogen Bonding in Poly(ester amide)s

The compound’s furandicarboxamide moiety influences hydrogen bonding in aliphatic-aromatic poly(ester amide)s. This is significant in the development of novel polymeric materials with enhanced mechanical and thermal properties (Wilsens et al., 2014).

Properties

IUPAC Name

5-bromo-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O4/c1-13(2)9-10-24-15-11-14(23-19(25)17-7-8-18(22)28-17)5-6-16(15)27-12-21(3,4)20(24)26/h5-8,11,13H,9-10,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAMDAFBSHMTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(O3)Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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